(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclohexan-1-ol
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Overview
Description
(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclohexan-1-ol is a chiral compound with significant importance in organic chemistry. It features a cyclohexane ring substituted with a hydroxymethyl group and a phenyl group, making it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexanone, which undergoes a Grignard reaction with phenylmagnesium bromide to form 1-phenylcyclohexanol.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.
Chiral Resolution: The racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reactions: Utilizing automated reactors to handle large volumes of reagents.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chiral Catalysts: Using chiral catalysts to directly synthesize the desired enantiomer, reducing the need for resolution steps.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.
Major Products
Oxidation: (1R,2R)-2-(Carboxymethyl)-1-phenylcyclohexan-1-ol.
Reduction: (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclohexane.
Substitution: (1R,2R)-2-(Azidomethyl)-1-phenylcyclohexan-1-ol.
Scientific Research Applications
(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-(Hydroxymethyl)-1-phenylcyclohexan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
(1R,2R)-2-(Hydroxymethyl)-1-cyclohexanol: Lacks the phenyl group, resulting in different reactivity and applications.
(1R,2R)-2-(Methoxymethyl)-1-phenylcyclohexan-1-ol: Contains a methoxymethyl group instead of a hydroxymethyl group, altering its chemical behavior.
Uniqueness
(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclohexan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. Its chiral nature and the presence of both hydroxymethyl and phenyl groups make it a valuable intermediate in asymmetric synthesis and pharmaceutical development.
Properties
IUPAC Name |
(1R,2R)-2-(hydroxymethyl)-1-phenylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c14-10-12-8-4-5-9-13(12,15)11-6-2-1-3-7-11/h1-3,6-7,12,14-15H,4-5,8-10H2/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPWPCRJAHECSU-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]([C@H](C1)CO)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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